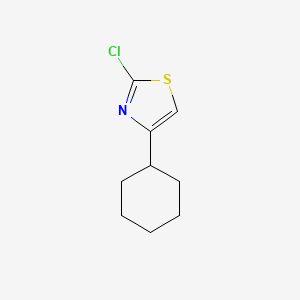

2-Chloro-4-cyclohexyl-1,3-thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-cyclohexyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTJWPRSJRWRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Chloro 4 Cyclohexyl 1,3 Thiazole and Analogues

Classical Approaches for Thiazole (B1198619) Ring Formation

Traditional methods for synthesizing the thiazole nucleus have been foundational in heterocyclic chemistry, with the Hantzsch and Gabriel syntheses being prominent examples.

Hantzsch Thiazole Synthesis and its Adaptations for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a versatile and widely used method for the preparation of thiazole derivatives. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). synarchive.comnih.govchemhelpasap.com The adaptability of this synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. nih.govnih.gov For instance, using different α-haloketones and thioamides can yield thiazoles with diverse alkyl, aryl, or heteroaryl groups at the 2, 4, and 5-positions. nih.govresearchgate.net

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound, forming an intermediate. nih.govyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. nih.gov The reaction is often carried out by heating the reactants in a suitable solvent, such as methanol. youtube.com The use of thiourea in this reaction leads to the formation of 2-aminothiazoles, while other thioamide derivatives can produce 2-hydrazinothiazoles or thiazol-2-yl-hydrazone derivatives. nih.gov

The general mechanism can be summarized in the following steps:

S-Alkylation: The sulfur of the thioamide acts as a nucleophile and displaces the halide from the α-halocarbonyl compound.

Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon to form a five-membered ring.

Dehydration: Elimination of a water molecule leads to the formation of a thiazoline (B8809763) intermediate, which then aromatizes to the final thiazole product.

| Reactant Type | Example | Resulting Substituent |

| α-Halocarbonyl | Chloroacetone | Methyl group at C4 |

| 2-Bromoacetophenone | Phenyl group at C4 | |

| Thioamide | Thioacetamide | Methyl group at C2 |

| Thiourea | Amino group at C2 | |

| Thiosemicarbazide | Hydrazino group at C2 |

To synthesize 2-chloro-4-cyclohexyl-1,3-thiazole, a strategic selection of precursors is necessary. The cyclohexyl moiety at the C4 position is introduced by using an α-haloketone bearing a cyclohexyl group. For example, the reaction of 2-bromo-1-cyclohexylethanone (B1365687) with a suitable thioamide would yield a 4-cyclohexylthiazole derivative. The chloro-substituent at the C2 position can be introduced by using N-chloro-thiocarbonyl chemistry or by subsequent halogenation of a 2-aminothiazole (B372263) precursor. The kinetic study of the reaction between an α-halo ketone and cyclohexanone (B45756) thiosemicarbazone has been investigated, providing insights into the reaction rates and mechanisms. researchgate.net

Gabriel Synthesis and Related Cyclization Pathways for Thiazole Derivatives

Another classical method for thiazole synthesis is the Gabriel synthesis, which involves the cyclization of α-acylaminoketones with a thionating agent like phosphorus pentasulfide. nih.govencyclopedia.pubnih.gov This method is particularly useful for preparing 2,5-disubstituted thiazoles. cutm.ac.in The reaction of an acylaminocarbonyl compound at high temperatures with a stoichiometric amount of phosphorus pentasulfide leads to the formation of the thiazole ring. nih.gov While less common than the Hantzsch synthesis, the Gabriel method provides an alternative route to certain thiazole derivatives. nih.govbepls.com

Modern Synthetic Innovations for Enhanced Efficiency and Selectivity

To address some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic techniques have been developed.

Microwave-Assisted Synthesis of Thiazole Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including thiazoles. nih.govmdpi.comnih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net For instance, the Hantzsch synthesis of various thiazole derivatives has been successfully performed under microwave irradiation, often in solvent-free or environmentally benign solvent systems. nih.govresearchgate.net The synthesis of 2-aminothiazoles from substituted propargyl bromides and thiourea derivatives has been achieved in just 10 minutes under microwave irradiation. nih.govencyclopedia.pub This rapid and efficient approach is highly advantageous for the construction of thiazole libraries for various applications. mdpi.comrsc.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 8 hours | 30-175 seconds | nih.govnih.gov |

| Yield | Mediocre | Good to Excellent | nih.govnih.gov |

| Conditions | Refluxing solvent | Solvent-free or minimal solvent | nih.govresearchgate.net |

Environmentally Benign Methodologies in Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles, to minimize environmental impact. These methodologies focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

A notable green approach is the use of water as a solvent. The synthesis of 2-aminothiazole and 2-iminothiazolidine derivatives has been achieved in aqueous media at room temperature using diammonium hydrogen phosphate (B84403) and DABCO as catalysts. scilit.com This method offers a simple and efficient procedure, avoiding the use of volatile organic solvents.

Another environmentally friendly technique involves the use of reusable catalysts. For example, silica-supported tungstosilicic acid has been employed as a recyclable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This heterogeneous catalyst can be easily recovered and reused, reducing waste and cost.

Electrochemical methods, as mentioned previously, also align with green chemistry principles by avoiding the use of chemical oxidants. beilstein-journals.org The use of N-Chlorosuccinimide (NCS) as a versatile and safer chlorinating agent and oxidant in various organic syntheses, including those of heterocyclic systems, also represents a greener alternative to traditional chlorinating agents. scilit.comresearchgate.netnih.gov

| Green Approach | Methodology | Advantages |

| Aqueous Media Synthesis | Reaction of phenacyl bromide and thiourea derivatives in water. scilit.com | Avoids organic solvents, simple procedure. |

| Reusable Catalysts | Use of silica-supported tungstosilicic acid in Hantzsch synthesis. mdpi.com | Catalyst can be recovered and reused, reduces waste. |

| Electrochemical Synthesis | NH4I-mediated reaction of active methylene (B1212753) ketones and thioureas. beilstein-journals.org | Avoids external oxidants, mild conditions. |

| Safer Reagents | Use of N-Chlorosuccinimide (NCS) for chlorination. scilit.comresearchgate.net | Less hazardous than traditional chlorinating agents. |

Strategies for Selective Introduction of Chlorine and Cyclohexyl Substituents

The synthesis of this compound requires the specific placement of the chloro and cyclohexyl groups on the thiazole ring. This can be achieved through different synthetic strategies, either by starting with precursors already containing these moieties or by introducing them onto a pre-formed thiazole ring.

Halogenation at the C-2 Position of the Thiazole Ring

The introduction of a chlorine atom at the C-2 position of the thiazole ring is a crucial step. One of the most established methods for this transformation is the Sandmeyer reaction. nih.gov This reaction involves the diazotization of a 2-aminothiazole intermediate, followed by treatment with a copper(I) chloride source. A literature report describes the successful conversion of a 2-aminothiazole derivative to the corresponding 2-chlorothiazole (B1198822) using copper(II) sulfate, sodium nitrite, and sodium chloride. nih.govsemanticscholar.org This two-step sequence, starting from a 2-aminothiazole, provides a reliable route to the desired 2-chloro functionality.

Direct chlorination of the thiazole ring at the C-2 position can also be considered. N-Chlorosuccinimide (NCS) is a known reagent for the chlorination of various heterocyclic compounds and could potentially be used for the direct chlorination of a 4-cyclohexylthiazole precursor. scilit.comresearchgate.net

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | 2-Aminothiazole derivative | 1. NaNO₂, Acid2. CuCl | Reliable and well-established for converting amino groups to halides. nih.govnih.govsemanticscholar.org |

| Direct Chlorination | 4-Cyclohexylthiazole | N-Chlorosuccinimide (NCS) | Potentially a more direct route, avoids the need for a 2-amino intermediate. scilit.comresearchgate.net |

Incorporation of Cyclohexyl Moieties at the C-4 Position of the Thiazole Ring

The introduction of the cyclohexyl group at the C-4 position of the thiazole ring is typically achieved by using a starting material that already contains this moiety. The Hantzsch thiazole synthesis is highly adaptable in this regard. By using an α-haloketone bearing a cyclohexyl group, the thiazole ring can be constructed with the cyclohexyl substituent at the desired C-4 position. chemhelpasap.comscribd.com For instance, the reaction of 1-bromo-1-cyclohexylketone with a suitable thioamide or thiourea would directly lead to a 4-cyclohexylthiazole derivative.

Chemical Transformations and Derivatization Strategies of 2 Chloro 4 Cyclohexyl 1,3 Thiazole

Reactivity Profile of the C-2 Chlorine Atom in Nucleophilic Substitution Reactions

The chlorine atom at the C-2 position of the thiazole (B1198619) ring is activated towards nucleophilic aromatic substitution (SNAr). pharmaguideline.comyoutube.comlibretexts.org This reactivity is attributed to the electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms, which polarizes the C-Cl bond and stabilizes the intermediate formed upon nucleophilic attack. pharmaguideline.comyoutube.com

Substitutions with Various Nucleophiles for C-2 Functionalization

A wide array of nucleophiles can displace the C-2 chlorine atom, leading to the synthesis of diverse 2-substituted-4-cyclohexyl-1,3-thiazole derivatives. These reactions are fundamental for introducing new functional groups and building molecular complexity.

Common nucleophiles employed in these transformations include:

Amines: Primary and secondary amines readily react with 2-chloro-4-cyclohexyl-1,3-thiazole, typically in the presence of a base, to afford the corresponding 2-amino-4-cyclohexyl-1,3-thiazole derivatives. chemguide.co.uklibretexts.orgresearchgate.netsavemyexams.com The reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com

Thiols: Thiolates, generated from thiols and a base, are effective nucleophiles for displacing the C-2 chlorine, yielding 2-thioether derivatives.

Alcohols: While less reactive than amines or thiols, alkoxides can also participate in nucleophilic substitution reactions, although more stringent conditions such as higher temperatures may be required.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-2 Position This table presents hypothetical yet chemically plausible reactions based on established reactivity patterns of 2-chlorothiazoles.

| Nucleophile | Reagents and Conditions | Product |

| Ammonia | Excess NH3, Ethanol, Heat | 2-Amino-4-cyclohexyl-1,3-thiazole |

| Diethylamine | Et2NH, K2CO3, DMF, 80°C | 2-(Diethylamino)-4-cyclohexyl-1,3-thiazole |

| Thiophenol | PhSH, NaH, THF, rt | 2-(Phenylthio)-4-cyclohexyl-1,3-thiazole |

| Sodium Methoxide | NaOMe, Methanol, Reflux | 2-Methoxy-4-cyclohexyl-1,3-thiazole |

Impact of the Cyclohexyl Moiety on C-2 Reactivity and Stereoselectivity

The cyclohexyl group at the C-4 position primarily exerts a steric influence on the reactivity of the C-2 chlorine atom. Compared to a smaller alkyl group, the bulky cyclohexyl ring can hinder the approach of the nucleophile to the C-2 position. This steric hindrance may lead to slower reaction rates compared to less substituted 2-chlorothiazoles.

From a stereochemical perspective, the cyclohexyl group itself is a source of chirality if substituted. However, in the context of nucleophilic substitution at the achiral C-2 position of the thiazole, the cyclohexyl group does not directly induce stereoselectivity in the substitution reaction itself. The primary stereochemical considerations arise when the nucleophile or other parts of the molecule are chiral.

Chemical Modifications of the Cyclohexyl Ring System

The cyclohexyl ring offers another avenue for the derivatization of this compound. Functionalization of this saturated ring system can introduce new properties and functionalities to the molecule.

Functionalization Reactions on the Cyclohexyl Moiety (e.g., Oxidation, Halogenation)

Oxidation: The benzylic-like position of the cyclohexyl ring (the carbon atom attached to the thiazole ring) is susceptible to oxidation under strong oxidizing conditions. Reagents such as hot potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can potentially oxidize this position. libretexts.orgorganic-chemistry.orglibretexts.orglibretexts.orgpressbooks.pub Depending on the reaction conditions, this could lead to the formation of a ketone (cyclohexanone derivative) or, with more vigorous oxidation, ring cleavage. libretexts.orgasianpubs.orgyoutube.comresearchgate.net The presence of the thiazole ring may influence the reaction's outcome.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or Cl2 under UV irradiation, can introduce a halogen atom onto the cyclohexyl ring. wikipedia.orgucr.eduyoutube.comyoutube.com The reaction proceeds via a radical chain mechanism, and the position of halogenation can vary. wikipedia.orglibretexts.org The benzylic-like position is often favored due to the stability of the resulting radical intermediate. libretexts.orglibretexts.orgpressbooks.pub

Table 2: Potential Functionalization Reactions of the Cyclohexyl Ring This table outlines hypothetical yet chemically feasible transformations based on known reactions of similar systems.

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | KMnO4, H2SO4 (aq), Heat | 4-(1-Oxocyclohexyl)-2-chloro-1,3-thiazole |

| Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, Heat | 2-Chloro-4-(1-bromocyclohexyl)-1,3-thiazole |

Stereochemical Considerations in Cyclohexyl Ring Transformations

Reactions on the cyclohexyl ring can lead to the formation of new stereocenters. For instance, the introduction of a substituent at a position other than C-1 or C-4 of the cyclohexyl ring will generate a chiral center. The stereochemical outcome of these reactions is governed by the principles of cyclohexane (B81311) conformation. Substituents preferentially occupy the equatorial position to minimize steric strain. researchgate.net The approach of the reagent will also be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselective outcomes.

Electrophilic and Nucleophilic Attack at Other Positions of the Thiazole Nucleus (C-5)

While the C-2 position is the primary site for nucleophilic attack, the C-5 position of the thiazole ring can also participate in chemical transformations.

Electrophilic Attack: The C-5 position is the most electron-rich carbon in the thiazole ring and is therefore the preferred site for electrophilic substitution. pharmaguideline.com Reactions such as halogenation (e.g., with Br2) or nitration (e.g., with HNO3/H2SO4) would be expected to occur at this position, provided the reaction conditions are suitable to overcome the deactivating effect of the chloro group at C-2. nih.govwikipedia.orglibretexts.orgkhanacademy.org The bulky cyclohexyl group at C-4 might sterically hinder the approach of the electrophile to some extent.

Nucleophilic Attack: Nucleophilic attack at the C-5 position is generally less favorable than at the C-2 position. pharmaguideline.com However, under certain conditions, particularly with very strong nucleophiles or in the presence of an activating group, nucleophilic aromatic substitution at C-5 could potentially occur, though it is not the primary reaction pathway for 2-chlorothiazoles. libretexts.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the Thiazole Core

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. For this compound, the chlorine atom at the C2 position is particularly amenable to these transformations due to the electron-deficient nature of the thiazole ring, which facilitates the initial oxidative addition step in the catalytic cycle. Seminal cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are instrumental in the derivatization of this thiazole core.

While specific literature on the palladium-catalyzed cross-coupling reactions of this compound is not extensively documented, the reactivity of 2-chlorothiazoles and other 2-chloro-4-alkylthiazoles provides a strong basis for predicting the outcomes and optimizing the conditions for this specific substrate. The bulky cyclohexyl group at the C4 position may exert some steric influence on the reaction, potentially affecting catalyst-substrate interactions and reaction kinetics.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the arylation of this compound, this reaction would involve coupling with various arylboronic acids or their esters.

A typical reaction setup would involve the this compound, an arylboronic acid, a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as a mixture of dioxane and water. The reaction conditions, including temperature and reaction time, would be optimized to achieve high yields of the corresponding 2-aryl-4-cyclohexyl-1,3-thiazole derivatives. The choice of ligand is crucial, especially with the sterically demanding cyclohexyl group, to ensure efficient catalytic turnover.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Arylboronic Acids This table is based on general knowledge of Suzuki-Miyaura reactions on similar substrates, as specific data for the title compound is not readily available.

| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Predicted high |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | Predicted high |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 110 | Predicted moderate to high |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly valuable for introducing alkynyl moieties onto the thiazole ring, which are versatile functional groups for further transformations.

The reaction of this compound with a terminal alkyne would typically be carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. organic-chemistry.orgjk-sci.com The reaction is often performed under mild, anaerobic conditions to prevent the oxidative homocoupling of the alkyne. The successful coupling would yield 2-alkynyl-4-cyclohexyl-1,3-thiazole derivatives.

Table 2: Hypothetical Sonogashira Coupling of this compound with Terminal Alkynes This table is based on general knowledge of Sonogashira reactions on similar substrates, as specific data for the title compound is not readily available.

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50 | Predicted high |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | Predicted high |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 80 | Predicted moderate to high |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.govwikipedia.org This reaction is a powerful tool for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.

For this compound, the Buchwald-Hartwig amination would involve its reaction with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of catalyst system, typically a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand from the Buchwald group), is critical for achieving high yields. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required. The reaction would lead to the formation of 2-amino-4-cyclohexyl-1,3-thiazole derivatives.

Table 3: Hypothetical Buchwald-Hartwig Amination of this compound with Amines This table is based on general knowledge of Buchwald-Hartwig amination on similar substrates, as specific data for the title compound is not readily available.

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Predicted high |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Predicted high |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | Predicted moderate to high |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Cyclohexyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental NMR data for 2-Chloro-4-cyclohexyl-1,3-thiazole was found. The structural elucidation would typically involve:

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No experimental IR spectrum or list of characteristic absorption bands (in cm⁻¹) for this compound could be retrieved. This data is essential for identifying key functional groups and bond vibrations within the molecule, such as the C=N, C-S, and C-Cl stretches of the thiazole (B1198619) ring and the C-H stretches of the cyclohexyl group.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

No mass spectrometry data, including the molecular ion peak (M+) or the pattern of fragmentation, was available for this compound. This information is critical for confirming the molecular weight and deducing the structural components of the molecule.

Elemental Analysis for Empirical Formula Validation

No reported elemental analysis data, which provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine, Sulfur), was found. This analysis is the standard method for experimentally validating the empirical formula (C₉H₁₂ClNS) of the compound.

Based on the current scientific literature available, a detailed X-ray diffraction analysis for the specific compound this compound has not been publicly documented. While crystallographic data exists for structurally related thiazole derivatives, such as 2-Chloro-5-chloromethyl-1,3-thiazole nih.gov, this information cannot be directly extrapolated to describe the precise solid-state molecular geometry and crystal structure of the cyclohexyl-substituted compound.

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential to determine key structural parameters for this compound, including:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule in its solid state.

Crystal Structure: The arrangement of molecules within the crystal lattice, defined by the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing.

Without experimental X-ray diffraction data, a comprehensive and accurate discussion under the "Advanced Spectroscopic and Structural Characterization" for this specific compound remains speculative. The acquisition of such data through the growth of suitable single crystals and subsequent analysis would be necessary to fully elucidate its solid-state characteristics.

Therefore, the section on X-ray Diffraction Analysis for this compound cannot be provided at this time due to a lack of available research findings.

Computational and Theoretical Investigations of 2 Chloro 4 Cyclohexyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized geometry of molecules. By calculating parameters such as bond lengths, bond angles, and dihedral angles, DFT provides a detailed three-dimensional representation of a molecule's most stable conformation.

A computational study on 2-amino-4-(4-chlorophenyl) thiazole (B1198619) derivatives provides an example of typical geometric parameters that can be calculated. researchgate.net These calculations help in understanding how different substituents affect the thiazole ring's structure.

Analysis of Molecular Electrostatic Potential (MEP) for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Red regions indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.

For thiazole derivatives, MEP analysis helps identify the most reactive centers. In a theoretical study of N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, the MEP map was used to understand the regions of reactivity. irjweb.com Generally, in thiazole rings, the nitrogen atom is an electron-rich center (a negative potential region), making it a likely site for protonation and electrophilic attack. irjweb.commalayajournal.org The presence of the electron-withdrawing chlorine atom at the C2 position in 2-Chloro-4-cyclohexyl-1,3-thiazole would likely create a region of positive potential around it, making it susceptible to nucleophilic substitution. The sulfur atom and the π-system of the thiazole ring also contribute significantly to the molecule's reactivity profile.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. researchgate.net

Computational studies on various thiazole derivatives provide insight into these properties. For example, in a study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine using DFT (B3LYP/6-311G(d,p)), the following energy values were calculated irjweb.com:

HOMO Energy: -5.5293 eV

LUMO Energy: -0.8302 eV

HOMO-LUMO Energy Gap (ΔE): 4.6991 eV

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

Vibrational Frequency Analysis and Theoretical Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, is used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. DFT calculations are commonly employed for this purpose.

A study on 4-vinylcyclohexene (B86511) (4-VCH) using DFT at the 6-311++G(d,p) level provides a reference for the types of vibrations expected from the cyclohexyl moiety. nih.gov Similarly, a detailed vibrational analysis of 3-chloro-1,2-benzisothiazole (B19369) offers insights into the vibrations involving a chloro-substituted heterocyclic ring. nih.gov For this compound, the vibrational spectrum would be a composite of modes from the thiazole ring, the cyclohexyl group, and the C-Cl bond. Key expected vibrations would include C-H stretching and bending modes of the cyclohexyl group, ring stretching and deformation modes of the thiazole core, and the characteristic C-Cl stretching frequency. Comparing theoretically calculated frequencies with experimental FT-IR and FT-Raman spectra allows for a comprehensive structural characterization. nih.govnih.gov

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Theoretical calculations can predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), over a range of temperatures. These properties are derived from the vibrational analysis and are crucial for understanding the molecule's stability and behavior under different thermal conditions.

For example, a computational study on 4-vinylcyclohexene calculated these properties from 100 K to 1000 K. nih.gov A similar study on 3-chloro-1,2-benzisothiazole also reported calculated thermodynamic properties. nih.gov These analyses show a general trend where heat capacity, entropy, and enthalpy all increase with temperature, which is expected as molecular vibrations become more significant at higher temperatures. This data is vital for predicting the spontaneity of reactions (via Gibbs Free Energy) and for applications in chemical engineering and materials science.

| Property | Value |

|---|---|

| Zero-point vibrational energy | 200.7 kJ/mol |

| Thermal energy (Etotal) | 211.9 kJ/mol |

| Heat Capacity (Cv) | 125.9 J/mol·K |

| Entropy (S) | 367.8 J/mol·K |

Quantum Chemical Descriptors for Predicting Chemical Reactivity and Selectivity

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and selectivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). These descriptors are calculated from the HOMO and LUMO energies.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ2 / (2η)

Studies on various thiazole derivatives have utilized these descriptors to compare the reactivity of different substituted compounds. researchgate.netresearchgate.net For instance, a lower hardness value (or higher softness) indicates greater reactivity. malayajournal.org The electrophilicity index measures the propensity of a species to accept electrons. These parameters are invaluable for designing new molecules and predicting their behavior in chemical reactions.

| Parameter | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.2695 eV |

| Electron Affinity (A) | 2.5094 eV |

| Chemical Hardness (η) | 1.8800 eV |

| Chemical Potential (μ) | -4.3894 eV |

| Electrophilicity Index (ω) | 5.1147 eV |

Conformational Analysis of the Cyclohexyl Moiety and its Influence on Thiazole Ring Orientation

The cyclohexyl group attached to the thiazole ring is not static; it exists in different spatial arrangements or conformations. The most stable conformation for a cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain. The substituent on the chair can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

The orientation of the cyclohexyl ring can affect the molecule's ability to interact with biological targets or participate in chemical reactions. A conformational analysis would involve calculating the energy difference between the axial and equatorial conformers to determine the predominant form at equilibrium. Studies on other cyclohexyl-substituted heterocyclic systems confirm the preference for the equatorial conformation to reduce steric hindrance. nih.gov The interplay between the electronic effects of the chloro-thiazole system and the steric demands of the cyclohexyl group defines the molecule's final three-dimensional structure and reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with other molecules.

Conformational Flexibility:

MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. For instance, studies on other thiazole derivatives have shown that the orientation of substituents can be critical for their biological function. nih.gov

Intermolecular Interactions:

MD simulations can also model the interactions between this compound and its environment, such as solvent molecules or a biological receptor. By analyzing the trajectories of the atoms, researchers can identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is fundamental for predicting the compound's solubility, membrane permeability, and binding affinity to proteins. In silico studies on similar heterocyclic compounds often utilize MD simulations to predict how they bind to active sites of enzymes or receptors. nih.govnih.gov

Illustrative Data from a Hypothetical MD Simulation:

The following table represents the type of data that could be generated from an MD simulation of this compound to analyze its conformational flexibility.

| Dihedral Angle (Cyclohexyl-Thiazole) | Potential Energy (kcal/mol) | Occupancy (%) |

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 65 |

| -60° (gauche) | 0.6 | 5 |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling provides a theoretical lens to investigate the mechanisms of chemical reactions, including the synthesis of this compound. These computational methods can elucidate the step-by-step pathway of a reaction, identify intermediate structures, and calculate the energies of transition states. This knowledge is instrumental in optimizing reaction conditions to improve yield and reduce byproducts.

Modeling Reaction Pathways:

The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone (the Hantzsch thiazole synthesis). Computational modeling can be used to simulate this reaction for this compound. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can map out the entire reaction coordinate, from reactants to products, through the transition states. This allows for a detailed understanding of the bond-forming and bond-breaking processes. Similar computational approaches have been applied to understand the synthesis of various heterocyclic compounds. nih.gov

Transition State Analysis:

A critical aspect of in silico reaction modeling is the identification and characterization of transition states. The transition state is the highest energy point along the reaction pathway and determines the activation energy of the reaction. By calculating the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate. For example, the model could reveal how the electronic properties of the chloro and cyclohexyl substituents influence the stability of the transition state.

Illustrative Data for a Hypothetical Reaction Pathway Analysis:

The following table showcases the kind of energetic data that could be obtained from an in silico study of a key step in the synthesis of this compound.

| Reaction Step | Reactant(s) Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product(s) Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack | 0 | 15.2 | -5.8 | 15.2 |

| Cyclization | -5.8 | 10.5 | -20.1 | 16.3 |

| Dehydration | -20.1 | 25.0 | -12.4 | 45.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Role of 2 Chloro 4 Cyclohexyl 1,3 Thiazole As a Synthetic Intermediate and Building Block in Academic Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The 1,3-thiazole ring is a fundamental structural unit found in numerous natural products and synthetic materials. lifechemicals.com The presence of the reactive chlorine atom at the 2-position of 2-Chloro-4-cyclohexyl-1,3-thiazole allows for its displacement by various nucleophiles, paving the way for the construction of more elaborate heterocyclic systems. This reactivity is a cornerstone of its utility as a synthetic precursor.

For instance, the chlorine atom can be readily substituted in reactions with amines, thiols, and alcohols, leading to the formation of 2-amino-, 2-thio-, and 2-alkoxy-4-cyclohexyl-1,3-thiazole derivatives, respectively. These new derivatives can then undergo further chemical transformations, such as cyclization reactions, to generate fused heterocyclic systems. This strategy has been employed to synthesize a variety of complex scaffolds, including thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]benzimidazoles, which are of significant interest in medicinal chemistry. The synthesis of thiazole-linked triazoles has also been reported, showcasing the versatility of thiazole (B1198619) derivatives in creating hybrid heterocyclic systems. nih.gov

Building Block for Multifunctional Organic Compounds

Beyond its role as a precursor for complex heterocycles, this compound is a key building block for the assembly of multifunctional organic compounds. The thiazole nucleus itself is a privileged scaffold in drug discovery, with many thiazole-based compounds exhibiting a range of biological activities. lifechemicals.com The cyclohexyl group at the 4-position can influence the lipophilicity and steric profile of the final molecule, which can be crucial for its interaction with biological targets.

The reactivity of the chlorine atom allows for the introduction of various functional groups, each imparting specific properties to the resulting molecule. For example, coupling reactions, such as the Suzuki or Stille coupling, can be utilized to introduce aryl or heteroaryl groups at the 2-position, leading to the formation of π-conjugated systems with potential applications in materials science. Furthermore, the introduction of moieties containing additional reactive sites allows for the sequential construction of highly functionalized molecules with tailored properties. Thiazoles are also recognized as important building blocks in medicinal chemistry due to their presence in a wide variety of natural products. nih.gov

Development of Novel Ligands for Coordination Chemistry Research

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives possess lone pairs of electrons, making them excellent candidates for coordination to metal ions. This property has been exploited in the development of novel ligands for coordination chemistry research. researchgate.net By modifying the substituents on the thiazole ring, chemists can fine-tune the electronic and steric properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of the corresponding metal complexes.

The synthesis of ligands derived from this compound often involves the initial displacement of the chlorine atom with a coordinating fragment. For example, reaction with a molecule containing a pyridine (B92270) or pyrazole (B372694) group can lead to the formation of bidentate or tridentate ligands. These ligands can then be used to form complexes with a variety of transition metals, such as copper, palladium, and ruthenium. The resulting coordination compounds are of interest for their potential applications in catalysis, materials science, and as models for biological systems. The ability of the 1,3-thiazole fragment to connect different donor atoms makes it a useful spacer in the creation of bridging ligands. researchgate.net

Applications in Catalyst Design and Optimization

The development of novel catalysts is a central theme in modern organic synthesis, and ligands derived from this compound have shown promise in this area. The coordination of these ligands to metal centers can create catalytically active species with unique properties. The steric bulk of the cyclohexyl group can create a specific chiral environment around the metal center, which can be advantageous in asymmetric catalysis.

For example, palladium complexes bearing ligands derived from 4-cyclohexyl-1,3-thiazole have been investigated as catalysts for cross-coupling reactions. The electronic properties of the thiazole ring can influence the reactivity of the metal center, while the cyclohexyl group can impact the selectivity of the reaction. By systematically modifying the structure of the thiazole-based ligand, researchers can optimize the performance of the catalyst for a specific transformation, leading to higher yields, improved selectivity, and milder reaction conditions. The use of thiazole-containing compounds as catalysts is a recognized application in the field. lifechemicals.com

Future Research Directions and Emerging Opportunities for 2 Chloro 4 Cyclohexyl 1,3 Thiazole

Development of Novel and Sustainable Synthetic Methodologies for its Preparation

While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational route to the thiazole core, future research must prioritize the development of more environmentally benign and efficient synthetic strategies for 2-Chloro-4-cyclohexyl-1,3-thiazole. nih.govwikipedia.org Green chemistry principles offer a roadmap for this advancement, encouraging the use of renewable starting materials, non-hazardous reagents, and energy-efficient reaction conditions. nih.govresearchgate.netresearcher.life

Emerging techniques that could be adapted for the synthesis of this compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final product by enabling rapid and uniform heating. researchgate.netresearcher.life

Ultrasound-Promoted Reactions: Sonication can increase reaction rates and efficiency, particularly in heterogeneous reaction systems, offering a greener alternative to conventional heating. researchgate.netmdpi.comnih.gov

Green Catalysts: The use of recyclable biocatalysts, such as chitosan-based hydrogels, or other eco-friendly catalysts can minimize waste and avoid the use of toxic heavy metals. mdpi.comnih.gov

Mechanochemistry: Solvent-free or low-solvent reactions conducted through grinding or milling present a highly sustainable approach, reducing both environmental impact and purification costs. researchgate.net

The development of one-pot or multi-component reactions, where multiple synthetic steps are combined into a single operation, would also represent a significant leap in efficiency and sustainability for producing this compound and its derivatives. researchgate.net

Advanced Spectroscopic and Computational Techniques for Deeper Insights into its Electronic Structure and Reactivity

A thorough understanding of the molecular properties of this compound is crucial for predicting its behavior and designing new applications. While standard techniques like 1H NMR, 13C NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods can provide unprecedented detail. mdpi.commdpi.com

Advanced Spectroscopic Methods: Future studies should employ sophisticated NMR techniques to fully elucidate the compound's three-dimensional structure and connectivity. ipb.pt

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously assign proton and carbon signals and reveal long-range couplings, confirming the precise arrangement of the cyclohexyl group relative to the thiazole ring. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about through-space proximity of atoms, which is vital for determining the preferred conformation of the flexible cyclohexyl ring. ipb.pt

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecule's properties at an electronic level. acs.orgmdpi.comnumberanalytics.com Computational studies can:

Predict and corroborate spectroscopic data (NMR, IR, UV-Vis).

Determine the frontier molecular orbital energies (HOMO-LUMO gap), which are key to understanding its electronic transitions and reactivity. acs.orgacs.org

Map the electrostatic potential surface to identify sites susceptible to electrophilic or nucleophilic attack.

Simulate reaction mechanisms and predict the feasibility of proposed synthetic routes.

The synergy between advanced spectroscopy and computational chemistry offers a powerful approach to building a comprehensive profile of this compound's structure and reactivity. mdpi.com

Table 1: Illustrative Spectroscopic and Computational Data for Thiazole Derivatives

| Parameter | Technique | Typical Value/Observation for a Thiazole Ring | Insight Provided for this compound |

| Proton Chemical Shift (H5) | 1H NMR | 7.2 - 8.8 ppm wikipedia.org | Confirms the electronic environment of the thiazole proton. |

| Carbon Chemical Shift (C2) | 13C NMR | ~163-165 ppm mdpi.com | Indicates the position of the chloro-substituent. |

| C=N Stretch | IR Spectroscopy | ~1600-1670 cm⁻¹ | Confirms the presence of the thiazole ring imine bond. |

| HOMO-LUMO Gap | DFT Calculations | Varies with substituents | Predicts electronic properties and potential for use in materials science. acs.org |

Note: This table provides example data based on general thiazole structures to illustrate the types of information that would be obtained for the target compound.

Rational Design of Thiazole-Based Architectures with Specific Chemical Functions

The structure of this compound serves as an excellent starting point for the rational design of new molecules with tailored functions. nih.govresearchgate.net The chlorine atom at the 2-position is a particularly attractive site for chemical modification, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, effectively using the thiazole as a versatile building block. rsc.org

Future research could focus on designing and synthesizing derivatives for specific purposes:

Catalysis: By attaching ligands or metal-coordinating moieties, novel catalysts could be developed for organic transformations.

Materials Science: Introducing chromophores or electronically active groups could lead to new materials for optoelectronic applications. acs.org

Medicinal Chemistry Scaffolding: The thiazole ring is a prominent feature in many biologically active compounds and approved drugs. nih.govnih.gov Derivatives of this compound could be designed as inhibitors for specific enzymes or as receptor ligands, with the cyclohexyl group potentially enhancing hydrophobic interactions with biological targets. researchgate.netmdpi.com

Molecular docking and other computational design tools can be used to predict the binding of virtually designed derivatives to specific protein targets, guiding synthetic efforts toward molecules with the highest potential. mdpi.comnih.gov

Exploration of its Utility in Emerging Areas of Organic Chemistry Research

The potential applications for this compound and its derivatives extend into several rapidly advancing fields of chemical research.

Flow Chemistry: The development of continuous flow processes for the synthesis and modification of this compound could offer enhanced safety, scalability, and control over reaction conditions compared to traditional batch chemistry.

Photoredox Catalysis: The electronic properties of the thiazole ring could be tuned through derivatization to create novel photosensitizers or to participate in photoredox-catalyzed reactions, enabling new and previously challenging chemical transformations.

Chemical Biology: Thiazole-based molecules can be functionalized with reporter tags (e.g., fluorescent dyes) or reactive handles to create chemical probes for studying biological systems. The lipophilic cyclohexyl group may facilitate membrane permeability, making such probes useful for intracellular studies.

By exploring these emerging areas, the chemical utility of this compound can be expanded far beyond its initial conception, paving the way for innovations in synthesis, materials, and life sciences.

常见问题

Q. What are the optimized synthetic routes for 2-chloro-4-cyclohexyl-1,3-thiazole, and how can reaction conditions be systematically improved?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., cyclohexyl-substituted thiosemicarbazides) with dehydrating agents like phosphorus oxychloride. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysis : Glacial acetic acid (5 drops) accelerates condensation reactions, as seen in analogous thiazole syntheses .

- Reflux Duration : Extended reflux (18–24 hours) improves yields but requires monitoring via TLC to avoid decomposition .

Optimization Example: Vary temperature (80–120°C) and solvent (DMF vs. ethanol) to balance yield (65–85%) and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiazole C-Cl at δ 160–165 ppm) .

- IR Spectroscopy : Confirm C-Cl (650–750 cm⁻¹) and thiazole ring (C=N at 1520–1580 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Validation: Cross-reference experimental data with computational predictions (e.g., PubChem CID 208191 for analogous structures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

- Methodological Answer :

- Substituent Variation : Replace the cyclohexyl group with fluorophenyl or bromophenyl moieties to assess halogen effects on bioactivity .

- Biological Assays : Test derivatives against Gram-positive/-negative bacteria (MIC values) and eukaryotic cells (cytotoxicity via MTT assay) .

Data Interpretation: Correlate electronic properties (Hammett σ constants) with activity trends. For example, electron-withdrawing groups enhance membrane penetration .

Q. What mechanistic insights explain the enzyme inhibition properties of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The chloro and cyclohexyl groups occupy hydrophobic pockets, disrupting substrate binding .

- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, Ki values <10 μM suggest high affinity .

Validation: Compare inhibition profiles with structurally similar compounds (e.g., 2,5-dichloro-4-iodo-1,3-thiazole) to isolate substituent effects .

Q. How should researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for antifungal activity) and normalize using Z-score or log-transformation .

- Experimental Replication : Standardize assay conditions (e.g., broth microdilution for MICs) to minimize variability .

Case Study: Discrepancies in cytotoxicity data may arise from cell line specificity (e.g., HepG2 vs. HEK293). Validate findings across 3+ cell types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。